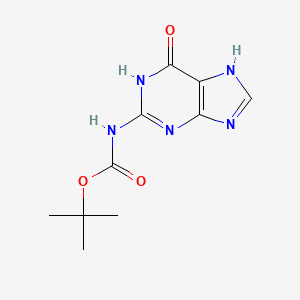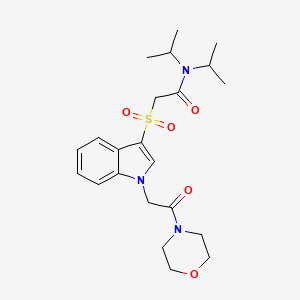
N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known as DMSA-Ind, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Antifungal and Antimicrobial Properties
N,N-diisopropyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide derivatives have been investigated for their potential in treating fungal infections. A study highlighted the fungicidal activity of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives against Candida species, showing broad antifungal activity against various fungi species, including molds and dermatophytes. These derivatives demonstrated significant fungal load reduction in a murine model of systemic Candida albicans infection, pointing to their potential as antifungal agents (Bardiot et al., 2015).
Additionally, the synthesis and evaluation of novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring have shown promising anticancer activity in vitro against human breast cancer cells. Specifically, one compound exhibited significant inhibition of cancer cell proliferation, suggesting a potential pathway for developing selective anticancer treatments (Gaur et al., 2022).
Catalytic Applications
A method employing aminoquinoline-directed sp2 C-H bond carbonylation of sulfonamides without the need for transition metals was developed. This method facilitates the synthesis of saccharin derivatives, underscoring the utility of such compounds in catalytic processes and possibly in the synthesis of various pharmaceuticals (Nguyen et al., 2017).
Enzyme Inhibition
Research into sulfonamides incorporating benzodioxane and acetamide moieties has revealed their potential as enzyme inhibitors. These compounds have been studied for their inhibitory activities against α-glucosidase and acetylcholinesterase, indicating their potential in treating diseases related to enzyme dysfunction (Abbasi et al., 2019).
properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-16(2)25(17(3)4)22(27)15-31(28,29)20-13-24(19-8-6-5-7-18(19)20)14-21(26)23-9-11-30-12-10-23/h5-8,13,16-17H,9-12,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPXJBLZMFKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




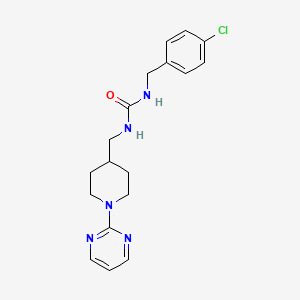

![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N,N-diethylacetamide](/img/no-structure.png)

![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B2860140.png)
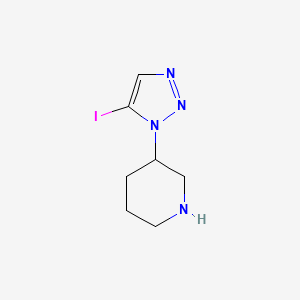
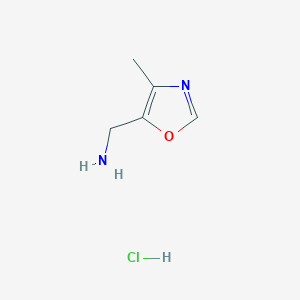

![N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2860145.png)
![[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2860147.png)
